

physicochemical properties of 3,5-Dichloro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-4-formylbenzoic acid

Cat. No.: B2904188

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3,5-Dichloro-4-formylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-formylbenzoic acid (CAS No. 153203-80-6) is a polysubstituted aromatic compound featuring a carboxylic acid, an aldehyde, and two chlorine atoms. This unique combination of functional groups makes it a molecule of significant interest as a potential building block in medicinal chemistry and materials science. The precise arrangement of electron-withdrawing halogens and reactive carbonyl groups imparts specific steric and electronic properties that are critical for its application in targeted synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and expert-grounded predictions to inform its use in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. **3,5-Dichloro-4-formylbenzoic acid** is a derivative of benzoic acid with chlorine substituents ortho to the carboxylic acid group and meta to the formyl group.

Identifier	Value	Source
CAS Number	153203-80-6	[1]
Molecular Formula	C ₈ H ₄ Cl ₂ O ₃	[1]
Molecular Weight	219.02 g/mol	[1]
IUPAC Name	3,5-dichloro-4-formylbenzoic acid	[1]
Canonical SMILES	C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O	[1]
InChIKey	KNZHVHRJCNWQKI-UHFFFAOYSA-N	[1]

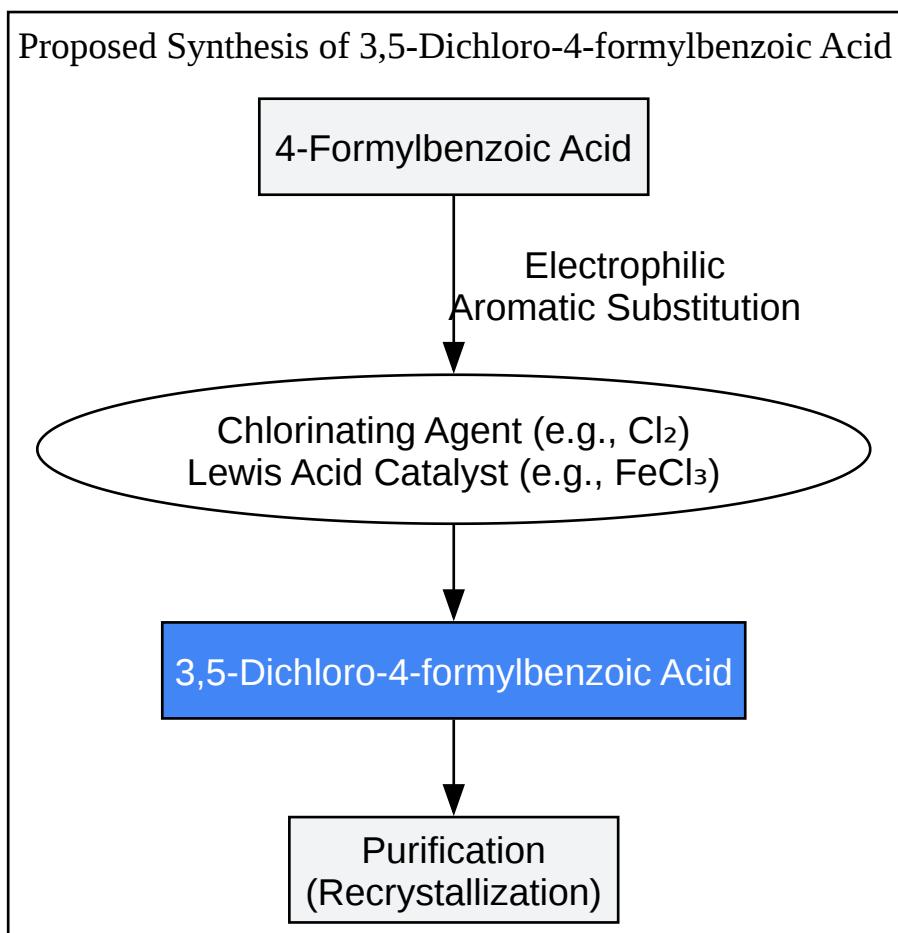
Predicted Physicochemical Properties and Rationale

While extensive experimental data for this specific molecule is not widely published, we can predict its properties with a high degree of confidence by analyzing the known data of its parent compound, 4-formylbenzoic acid, and understanding the influence of its dichlorinated substitution pattern.

Property	Reference Compound: 4-Formylbenzoic Acid	Predicted: 3,5-Dichloro-4-formylbenzoic Acid	Scientific Rationale for Prediction
Melting Point (°C)	~247	>250 (Estimated)	The significant increase in molecular weight and the potential for altered crystal lattice packing due to the bulky chlorine atoms would likely increase the energy required to break the solid-state structure.
Aqueous Solubility	Sparingly soluble	Low to very low	The two chlorine atoms significantly increase the lipophilicity (hydrophobicity) of the molecule, drastically reducing its ability to form favorable hydrogen bonds with water.
LogP (Octanol/Water)	1.197 (Calculated)	2.2 (Calculated)	The addition of halogens is a well-established method for increasing the partition coefficient, a critical parameter in drug design for modulating membrane permeability. [1] [2]

pKa

~3.77


< 3.5 (Estimated)

The two chlorine atoms are strongly electron-withdrawing. Their inductive effect pulls electron density from the aromatic ring and the carboxylate group, stabilizing the conjugate base ($R-COO^-$) and thus increasing the acidity (lowering the pKa) of the carboxylic acid.

Synthesis and Reactivity

Plausible Synthetic Pathway

A common strategy for synthesizing polychlorinated aromatic acids involves the direct chlorination of a less substituted precursor. A plausible and efficient route to **3,5-Dichloro-4-formylbenzoic acid** would be the electrophilic chlorination of 4-formylbenzoic acid using a suitable chlorinating agent and a Lewis acid catalyst.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3,5-Dichloro-4-formylbenzoic acid**.

Causality in Synthesis: The carboxylic acid and formyl groups are deactivating, meta-directing substituents. However, the directing effects in polysubstituted rings can be complex. Chlorination occurs at the positions meta to both groups (positions 3 and 5), which are also the least sterically hindered positions.

Chemical Reactivity

The molecule possesses three sites for chemical modification:

- Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation (e.g., via an acyl chloride intermediate), and reduction.

- Aldehyde: Susceptible to nucleophilic attack, oxidation to a second carboxylic acid, reduction to an alcohol, and reductive amination to form substituted benzylamines.
- Aromatic Ring: The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions, though this is generally difficult.

A study on the related compound 3,5-dichloro-4-hydroxybenzoic acid revealed that reduction with a strong reducing agent like LiAlH_4 can lead to unexpected cross-linking rather than simple reduction of the carboxylic acid.^[3] This suggests that the steric hindrance and electronic effects from the 3,5-dichloro pattern may influence reaction outcomes, a critical consideration for synthetic planning.

Experimental Methodologies for Physicochemical Characterization

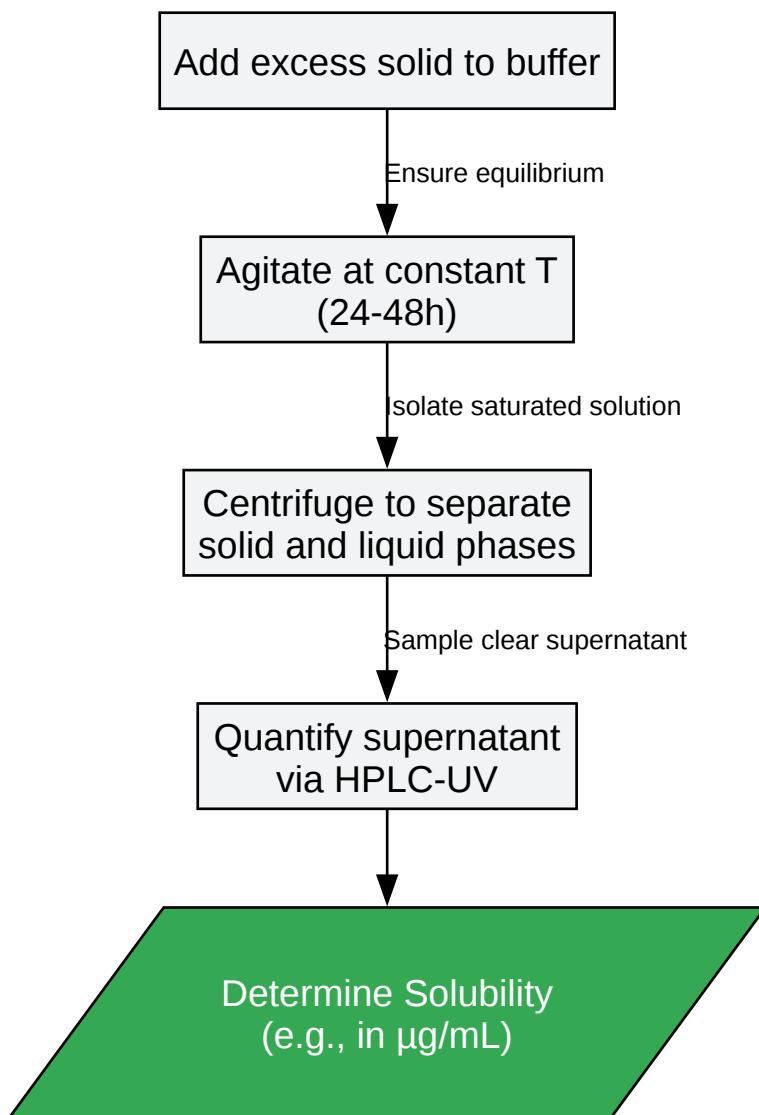
For any novel or sparsely characterized compound intended for drug development, rigorous experimental determination of its properties is mandatory. The following section details the standard, self-validating protocols grounded in international guidelines.

Determination of Melting Point (OECD Guideline 102)

Expertise & Rationale: The melting point is a crucial indicator of purity and provides insight into the crystal lattice energy of a compound. A sharp melting range typically signifies high purity.

Step-by-Step Protocol:

- **Sample Preparation:** A small quantity of the dry, crystalline **3,5-Dichloro-4-formylbenzoic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus.
- **Measurement:** The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the substance begins to collapse and the temperature at which it becomes a clear liquid are recorded as the melting range.


- Validation: The protocol is validated by measuring the melting point of a certified reference standard (e.g., caffeine, vanillin) with a known, sharp melting point.

Determination of Aqueous Solubility (OECD Guideline 105)

Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. The "shake-flask" method is the gold standard for its determination.

Step-by-Step Protocol:

- System Preparation: A stock solution is prepared by adding an excess amount of **3,5-Dichloro-4-formylbenzoic acid** to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed, thermostatted vessel.
- Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid material from the aqueous solution.
- Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
- Validation: The analytical method (HPLC-UV) must be validated for linearity, accuracy, and precision using standard solutions of known concentrations.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for solubility determination.

Spectroscopic Analysis

Spectroscopic data provides an irrefutable fingerprint of a molecule's structure.

¹H and ¹³C NMR Spectroscopy:

- Purpose: To elucidate the carbon-hydrogen framework of the molecule.
- Predicted ¹H NMR Spectrum: We would expect to see three distinct signals:

- A singlet for the single aromatic proton (H-2/H-6 position). Its chemical shift would be downfield due to the deshielding effects of the adjacent chlorine and carboxylic acid groups.
- A singlet for the aldehyde proton (-CHO), typically found around 9-10 ppm.
- A broad singlet for the acidic proton (-COOH), often above 10 ppm, which is exchangeable with D₂O.

- Predicted ¹³C NMR Spectrum: Due to the molecule's symmetry, only 5 signals are expected:
 - One signal for the carboxylic carbon (C=O).
 - One signal for the aldehyde carbon (C=O).
 - One signal for the aromatic carbon bearing the carboxylic acid (C-1).
 - One signal for the two equivalent aromatic carbons bearing the chlorine atoms (C-3/C-5).
 - One signal for the aromatic carbon bearing the formyl group (C-4). (Note: C-2 and C-6 are chemically equivalent, but due to substitution, there are no protons there). The signals for the carbons bonded to chlorine (C-3/C-5) would be significantly affected.

Infrared (IR) Spectroscopy:

- Purpose: To identify the key functional groups based on their vibrational frequencies.
- Expected Key Peaks:
 - A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.
 - Two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the aldehyde (~1680-1700 cm⁻¹).
 - C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).
 - Aromatic C=C stretches (~1450-1600 cm⁻¹).

Mass Spectrometry (MS):

- Purpose: To determine the exact mass and fragmentation pattern, confirming the molecular weight and formula.
- Expected Observation: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M^+) would appear as a cluster of peaks with a ratio of approximately 9:6:1 for (M), (M+2), and (M+4) respectively, corresponding to the natural abundance of ^{35}Cl and ^{37}Cl isotopes.

Safety and Handling

Based on safety data for analogous compounds, **3,5-Dichloro-4-formylbenzoic acid** should be handled with care.^[4]

- Hazards: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.^[4]
- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

3,5-Dichloro-4-formylbenzoic acid is a valuable synthetic intermediate whose physicochemical properties are dictated by its unique substitution pattern. The presence of two electron-withdrawing chlorine atoms is predicted to increase its acidity and lipophilicity compared to its parent compound, 4-formylbenzoic acid. Its multiple reactive sites offer significant opportunities for synthetic diversification in drug discovery and materials science. While direct experimental data remains scarce, the principles and protocols outlined in this guide provide a robust framework for researchers to characterize this compound and confidently integrate it into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dichloro-4-formylbenzoic acid | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [physicochemical properties of 3,5-Dichloro-4-formylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2904188#physicochemical-properties-of-3-5-dichloro-4-formylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com